N,N,2-triphenylcyclopropane-1-sulfonamide
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Overview
Description
N,N,2-triphenylcyclopropane-1-sulfonamide is an organosulfur compound that features a cyclopropane ring substituted with three phenyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-triphenylcyclopropane-1-sulfonamide typically involves the reaction of triphenylcyclopropane with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is efficient and environmentally friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,2-triphenylcyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinamides or sulfenamides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N,2-triphenylcyclopropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N,2-triphenylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonamide group is known to interact with various biological molecules, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with similar structural features.
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with anti-malarial drugs.
Uniqueness
N,N,2-triphenylcyclopropane-1-sulfonamide is unique due to its cyclopropane ring structure, which imparts rigidity and distinct chemical properties
Properties
CAS No. |
17299-23-9 |
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Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N,N,2-triphenylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C21H19NO2S/c23-25(24,21-16-20(21)17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2 |
InChI Key |
DHHMTKPGNJXTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1S(=O)(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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